molecular formula C23H24N2O6 B8179975 Fmoc-glu(otbu)-thr(psi-ME,mepro)-OH

Fmoc-glu(otbu)-thr(psi-ME,mepro)-OH

Cat. No.: B8179975
M. Wt: 424.4 g/mol
InChI Key: XUBXHZJERGBCEL-UHFFFAOYSA-N
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Description

Fmoc-glu(otbu)-thr(psi-ME,mepro)-OH: is a synthetic compound used primarily in the field of peptide synthesis. It is a derivative of glutamic acid and threonine, modified with various protecting groups to facilitate its incorporation into peptide chains. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, a tert-butyl (otbu) ester, and a pseudo-methyl (psi-ME) group, which collectively enhance its stability and reactivity during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-glu(otbu)-thr(psi-ME,mepro)-OH typically involves solid-phase peptide synthesis (SPPS) techniques. The Fmoc/tBu strategy is commonly employed, where the Fmoc group serves as a temporary protecting group for the amino terminus, and the tert-butyl group protects the side chains . The synthesis begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each addition involves deprotection of the Fmoc group, coupling of the next amino acid, and washing steps to remove excess reagents .

Industrial Production Methods

In industrial settings, the production of this compound follows similar SPPS protocols but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yields and purity. The use of greener solvents and optimized reaction conditions has been explored to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Fmoc-glu(otbu)-thr(psi-ME,mepro)-OH undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc group using piperidine in dimethylformamide (DMF).

    Coupling Reactions: Formation of peptide bonds using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Cleavage Reactions: Removal of the peptide from the resin and deprotection of side chains using trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Deprotection: Piperidine in DMF.

    Coupling: DIC and HOBt in DMF or N-methyl-2-pyrrolidone (NMP).

    Cleavage: TFA with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).

Major Products Formed

The primary product formed from these reactions is the desired peptide sequence, with this compound incorporated at specific positions. Side products may include truncated peptides or peptides with incomplete deprotection.

Mechanism of Action

The mechanism of action of Fmoc-glu(otbu)-thr(psi-ME,mepro)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino terminus during chain elongation, preventing unwanted side reactions. The tert-butyl group protects the side chains of glutamic acid and threonine, ensuring selective reactions at the desired sites. The pseudo-methyl group enhances the stability of the threonine residue, reducing the likelihood of side reactions .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-glu(otbu)-ser(psi-ME,mepro)-OH: Similar structure but with serine instead of threonine.

    Fmoc-glu(otbu)-thr(psi-ME,mepro)-OMe: Similar structure but with a methyl ester instead of a hydroxyl group.

Uniqueness

Fmoc-glu(otbu)-thr(psi-ME,mepro)-OH is unique due to the presence of the pseudo-methyl group on the threonine residue, which provides enhanced stability and reactivity compared to similar compounds. This makes it particularly useful in the synthesis of peptides that require high precision and stability .

Properties

IUPAC Name

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6/c1-23(2)25(19(13-31-23)21(27)28)20(26)11-24-22(29)30-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBXHZJERGBCEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C(=O)O)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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